4-(1h-Imidazol-2-ylmethyl)piperidine

Description

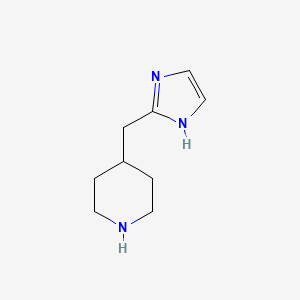

Structure

3D Structure

Properties

CAS No. |

90747-65-2 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-(1H-imidazol-2-ylmethyl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h5-6,8,10H,1-4,7H2,(H,11,12) |

InChI Key |

LNPROGAMXALBAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=NC=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-(1H-Imidazol-2-ylmethyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular scaffold of 4-(1H-Imidazol-2-ylmethyl)piperidine represents a confluence of two privileged heterocyclic structures in medicinal chemistry: the imidazole and the piperidine ring systems. This guide provides a comprehensive technical overview of the core physicochemical and pharmacological properties of this compound. We will delve into its structural attributes, basicity, and solubility, which are foundational to its behavior in biological systems. Furthermore, this document explores its primary role as a key pharmacophore in the development of histamine H3 receptor antagonists and touches upon other potential biological targets. Detailed experimental methodologies for its characterization and evaluation are provided to equip researchers with practical, field-proven insights for its application in drug discovery and development.

Physicochemical and Structural Profile

The fundamental properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. Understanding these core characteristics is the first step in rational drug design.

Core Structural and Chemical Data

This compound is a small molecule featuring a flexible methylene linker connecting the C2 position of an imidazole ring to the C4 position of a piperidine ring.

| Property | Value | Source |

| IUPAC Name | 4-((1H-imidazol-2-yl)methyl)piperidine | N/A |

| Molecular Formula | C₉H₁₅N₃ | [1] |

| Molecular Weight | 165.24 g/mol | [1] |

| CAS Number | 87268-26-4 | N/A |

| Predicted XLogP3 | 0.8 | [1] |

Note: The XLogP3 value of 0.8 indicates a relatively balanced lipophilicity, suggesting the potential for reasonable aqueous solubility and membrane permeability.

Basicity and pKa Considerations

A critical feature of this molecule is the presence of two basic nitrogen centers: the secondary amine within the piperidine ring and the imidazole ring.

-

Piperidine Moiety : The piperidine nitrogen is a saturated aliphatic amine and is the stronger of the two bases. Its conjugate acid pKa is estimated to be around 11.2 , similar to that of piperidine itself. At physiological pH (~7.4), this amine will be almost exclusively protonated.

-

Imidazole Moiety : The imidazole ring is an aromatic amine with a pKa of its conjugate acid around 7.0 [2]. This means that at physiological pH, a significant population of both protonated (imidazolium) and neutral imidazole species will exist.

This dual basicity is a key consideration for its interaction with biological targets and its formulation. The ability to exist in multiple protonation states can influence receptor binding and pharmacokinetic properties. The dihydrochloride salt form is often utilized to enhance aqueous solubility for experimental and formulation purposes[3].

Synthesis and Analytical Characterization

Generalized Synthetic Approach

While multiple specific synthetic routes exist for derivatives, a common approach involves the coupling of pre-functionalized imidazole and piperidine precursors. A plausible general strategy includes the nucleophilic substitution of a leaving group on the imidazole methylene bridge by the piperidine nitrogen.

For instance, 2-(chloromethyl)-1H-imidazole can be reacted with 4-tert-butoxycarbonyl (Boc)-piperidine, followed by deprotection of the Boc group under acidic conditions to yield the final product. The synthesis of related structures has been well-documented in the scientific literature, providing a solid foundation for its preparation[4][5].

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show characteristic signals for the imidazole ring protons (in the aromatic region, ~7-8 ppm), the methylene bridge protons (a singlet or doublet, ~2.5-3.5 ppm), and the piperidine ring protons (a series of multiplets in the aliphatic region, ~1.5-3.0 ppm)[6][7]. The NH protons of both rings would appear as broad singlets.

-

¹³C NMR : Distinct signals corresponding to the carbons of the imidazole and piperidine rings would be observed, confirming the carbon skeleton[6][8].

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₁₅N₃ would be approximately m/z 166.1344, providing unambiguous confirmation of its molecular formula[5].

Pharmacological Landscape and Key Biological Targets

The imidazole-piperidine scaffold is a highly valued pharmacophore, primarily recognized for its interaction with histamine receptors, but also showing affinity for other CNS targets.

Primary Target: Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic auto- and heteroreceptor in the central nervous system[9]. By modulating the release of histamine and other key neurotransmitters (such as acetylcholine, dopamine, and serotonin), H3R is a critical node in regulating cognitive processes like wakefulness, attention, and memory[9][10].

The 4-(imidazolylmethyl)piperidine scaffold is a cornerstone for the development of potent and selective H3 receptor antagonists and inverse agonists[11][12]. These compounds block the receptor, thereby increasing the release of histamine and other neurotransmitters, which is a promising therapeutic strategy for several CNS disorders, including:

-

Alzheimer's Disease

-

Attention-Deficit Hyperactivity Disorder (ADHD)

-

Schizophrenia[9]

The piperidine moiety, in particular, has been identified as a critical structural element for high-affinity H3R antagonism[10][13].

Other Potential Biological Activities

While H3R is the most prominent target, research into related structures suggests a broader pharmacological profile.

-

Sigma-1 (σ1) Receptors : Certain piperidine-based H3R antagonists have demonstrated high affinity for the σ1 receptor, a unique intracellular chaperone protein implicated in pain modulation. Dual H3R/σ1R antagonists have shown promise in preclinical models of nociceptive and neuropathic pain[10][13].

-

Delta-Opioid Receptors : Derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been developed as selective delta-opioid agonists, exhibiting anxiolytic and antidepressant-like effects in animal models[14].

This polypharmacology highlights the versatility of the imidazole-piperidine core and suggests that subtle structural modifications can tune its selectivity and therapeutic application.

Experimental Protocol: Histamine H3 Receptor Binding Assay

To quantify the affinity of a compound like this compound for its target, a radioligand displacement assay is a standard and robust method. This protocol describes a self-validating system for determining the inhibitory constant (Ki) of a test compound at the human H3 receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the human histamine H3 receptor.

Materials:

-

Receptor Source: Membranes prepared from HEK-293 cells stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]Nα-methylhistamine (a potent H3R agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, then serially diluted in assay buffer.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand (e.g., thioperamide).

-

Total Binding (B₀) Control: Assay buffer with vehicle (e.g., DMSO).

-

Filtration System: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail & Counter.

Step-by-Step Methodology:

-

Preparation: On the day of the experiment, thaw the H3R membrane preparation on ice. Prepare serial dilutions of the test compound in assay buffer, typically spanning a concentration range from 1 pM to 100 µM.

-

Assay Setup: In a 96-well plate, add reagents in the following order:

-

25 µL of assay buffer (for Total Binding, B₀) or 25 µL of non-specific binding control (e.g., 10 µM thioperamide for NSB).

-

25 µL of the appropriate test compound dilution.

-

50 µL of radioligand ([³H]Nα-methylhistamine) diluted in assay buffer to a final concentration near its Kd (e.g., 1 nM).

-

125 µL of the H3R membrane preparation diluted in assay buffer.

-

The final assay volume is 225 µL.

-

-

Incubation: Seal the plate and incubate at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The assay is terminated by rapid filtration using a cell harvester. The contents of each well are aspirated onto a glass fiber filter plate, which traps the receptor membranes (and any bound radioligand).

-

Washing: The filters are immediately washed three times with 300 µL of ice-cold assay buffer to remove unbound radioligand. This step is critical for reducing background noise.

-

Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The plate is then sealed and counted in a microplate scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) retained on the filters.

-

Data Analysis:

-

The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB))

-

The inhibition data are plotted against the logarithm of the test compound concentration and fitted to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

-

The inhibitory constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a molecule of significant interest to medicinal chemists and pharmacologists. Its fundamental properties—notably its dual basicity and balanced lipophilicity—make it a versatile chemical scaffold. The well-established role of this structural motif in high-affinity antagonism of the histamine H3 receptor positions it as a valuable starting point for the development of novel therapeutics for a range of challenging CNS disorders. The potential for polypharmacology, including interactions with sigma-1 and opioid receptors, further broadens its applicability and warrants continued investigation. The experimental and analytical frameworks described herein provide a robust foundation for researchers to unlock the full therapeutic potential of this and related compounds.

References

-

Celanire, S., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kathmann, M., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Celanire, S., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Trabanco, A. A., et al. (2007). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Walczyński, K., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules. Available at: [Link]

-

Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Publication on the Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 1-[(1H-Imidazol-2-yl)methyl]piperidine. Available at: [Link]

-

PubChemLite. Compound Summary for 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information containing NMR data for related compounds. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

-

Molbase. (2023). Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

Sources

- 1. 1-[(1H-Imidazol-2-yl)methyl]piperidine | C9H15N3 | CID 53440461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 3. 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride | 1375471-99-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists [mdpi.com]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & SAR of the 4-(1H-Imidazol-2-ylmethyl)piperidine Scaffold

[1]

Executive Summary

The This compound scaffold (CAS: 90747-64-1) represents a critical structural probe in the development of histamine receptor ligands.[] While its regioisomer, 4-(1H-imidazol-4-ylmethyl)piperidine (Immepip), is a potent and selective Histamine H3 Receptor (H3R) agonist, the 2-substituted isomer exhibits a distinct pharmacological profile characterized by significantly reduced H3R affinity and altered metabolic stability.[]

This guide analyzes the biological activity of the 2-isomer, focusing on the "Tautomer Hypothesis" of receptor recognition, its potential as a cytochrome P450 (CYP) inhibitor, and its utility as a negative control or scaffold for diversification in fragment-based drug discovery (FBDD).[]

Structural Analysis & Physicochemical Properties[1]

The Regioisomerism Criticality

The biological activity of imidazole-piperidine conjugates is governed by the attachment point on the imidazole ring.[] The this compound scaffold features the methylene bridge at the C2 position of the imidazole, sandwiched between the two nitrogens.[]

| Property | 4-Isomer (Immepip) | 2-Isomer (Topic Scaffold) | Impact on Activity |

| Tautomerism | Exists as N | Symmetric resonance (functionally equivalent nitrogens).[] | Critical: H3R requires N |

| Sterics | Unhindered N | C2-substitution creates steric bulk near both nitrogens.[] | Hinders receptor binding pocket accommodation.[] |

| pKa (Imidazole) | ~7.0 (Physiological pH neutral/cationic mix).[] | ~7.0–7.2 (Slightly more basic due to inductive effects).[] | Affects bioavailability and BBB penetration.[] |

| H3R Affinity ( | < 1 nM (High Potency) | > 100 nM (Low/Inactive) | Demonstrates strict pharmacophore requirement.[] |

The "Tautomer Trap" Mechanism

The Histamine H3 Receptor recognizes the imidazole moiety via a specific hydrogen bond network involving Glu206 and Asp114 (transmembrane domain).[]

-

Agonist Requirement: The receptor requires the imidazole to adopt the N

-H tautomer (tele-tautomer) to activate the G-protein coupling.[] -

2-Isomer Failure: The 2-substitution forces a steric clash or electronic redistribution that disrupts this specific tautomeric recognition, rendering the scaffold largely inactive as an agonist.[] This makes the 2-isomer an excellent negative control to validate H3-specific binding in SAR studies.[]

Biological Activity & Pharmacology[1][2][3][4]

Histamine Receptor Modulation (H3R / H4R)

While the 2-isomer lacks the potency of Immepip, it serves as a scaffold for Antagonist design.[]

-

H3 Receptor: Weak affinity.[] Can be converted into an antagonist by N-alkylation of the piperidine nitrogen with lipophilic groups (e.g., diphenylmethyl), utilizing the "linker" concept to reach secondary binding pockets.[]

-

H4 Receptor: The H4 receptor has a more spacious binding pocket.[] 2-substituted imidazoles (like the benzimidazole analog VUF 8430) can show activity.[] The this compound scaffold is a starting point for H4-selective ligands when the imidazole nitrogen is substituted to prevent CYP inhibition.[]

Cytochrome P450 (CYP) Inhibition

A major liability (or feature) of the 2-substituted imidazole scaffold is its interaction with heme-containing enzymes.[]

-

Mechanism: The unhindered nitrogen (N3) of the imidazole ring can coordinate axially with the heme iron of CYP450 enzymes (Type II binding spectrum).[]

-

SAR Insight: Unlike the 4-isomer, where the alkyl chain shields the nitrogens partially, the 2-isomer exposes the nitrogen lone pairs more directly in certain conformations, potentially leading to broad-spectrum CYP inhibition (CYP3A4, CYP2D6).[]

-

Mitigation: Drug developers often methylate the imidazole nitrogen or replace the imidazole with a benzimidazole to reduce this "heme trap" effect.[]

Off-Target Activities[1]

-

Alpha-2 Adrenergic Receptors: Due to the structural similarity to clonidine (an imidazoline), 2-substituted imidazoles can exhibit cross-reactivity with

-adrenergic receptors, causing sedation or hypotension as side effects.[] -

Farnesyltransferase Inhibition: Imidazole-piperidine scaffolds are privileged structures for zinc-metalloprotease inhibition, potentially offering anti-cancer activity (Ras pathway modulation).[]

Experimental Protocols

Chemical Synthesis of this compound

Objective: Synthesize the 2-isomer with high regioselectivity, avoiding 4-isomer contamination.

Methodology:

-

Starting Material: 1-(Triphenylmethyl)-1H-imidazole-2-carbaldehyde (Trityl-protected to direct lithiation/reaction to C2).[]

-

Reductive Amination:

-

React the aldehyde with 4-Boc-aminopiperidine (or a piperidine precursor).[]

-

Reagents: Sodium triacetoxyborohydride (STAB) in DCE.[]

-

Conditions: Room temperature, 12 hours.

-

-

Deprotection:

-

Remove Trityl group: TFA/DCM or dilute HCl.[]

-

Remove Boc group: 4M HCl in Dioxane.[]

-

-

Purification: Recrystallization of the dihydrochloride salt (CAS 90747-64-1).[]

Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (

-

Membrane Prep: HEK293 cells stably expressing human H3R.

-

Radioligand: [³H]-N-alpha-methylhistamine (NAMH) at 1 nM (

approx 0.5 nM).[] -

Incubation:

-

Mix membranes (20 µg protein) + [³H]-NAMH + Test Compound (10⁻¹⁰ to 10⁻⁵ M).[]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.[]

-

Time: 60 min at 25°C.

-

-

Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

using the Cheng-Prusoff equation.[]

Visualization of Signaling & Workflow[1]

Histamine H3R Signaling Pathway (Gi/o Coupled)

The following diagram illustrates the downstream effects of H3R activation (or lack thereof by the 2-isomer).[]

Caption: Comparative signaling pathway. The 4-isomer activates Gi/o; the 2-isomer binds weakly or acts as a neutral antagonist.[]

Synthesis Workflow (Reductive Amination)[1]

Caption: Step-by-step synthesis of the 2-isomer scaffold ensuring regiochemical purity.

References

-

Leurs, R., et al. (1995).[] "The histamine H3-receptor: A target for developing new drugs."[] Progress in Drug Research. Link

-

Vollinga, R. C., et al. (1994).[] "Structure-activity relationships of histamine H3 receptor ligands." Journal of Medicinal Chemistry. Link[]

-

Schwartz, J. C. (2011).[] "The Histamine H3 Receptor: from discovery to clinical trials with Pitolisant." British Journal of Pharmacology.[] Link

-

Stark, H. (2003).[] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link[]

-

Chemical Book. (2024).[] "CAS 90747-64-1 Entry: this compound."[] Link

Sources

Technical Whitepaper: Pharmacological Profiling of Imidazole-Piperidine Conjugates

The following technical guide details the pharmacological profile, therapeutic potential, and experimental validation of 4-(1H-imidazol-2-ylmethyl)piperidine .

Focus: this compound as a Histaminergic Modulator[1]

Executive Summary

This compound (CAS 90747-64-1) is a bioactive small molecule scaffold belonging to the class of imidazole-alkyl-piperidines.[][2] It is a structural positional isomer of the potent Histamine H3 Receptor (H3R) agonist Immepip .[]

While the 4-isomer (Immepip) is a well-characterized high-affinity ligand for H3 and H4 receptors, the 2-isomer presents a distinct pharmacological profile due to altered steric and electronic properties of the imidazole ring.[] This guide analyzes its potential as a therapeutic target probe, specifically within the context of G-Protein Coupled Receptor (GPCR) modulation in the central nervous system (CNS) and immune system.[]

Primary Therapeutic Targets:

-

Histamine H3 Receptor (H3R): Presynaptic autoreceptor/heteroreceptor (CNS).[]

-

Histamine H4 Receptor (H4R): Immunomodulatory receptor (Leukocytes).[]

Chemical Biology & SAR Analysis

Structural Isomerism and Tautomerism

The core pharmacophore of histamine receptor ligands requires a basic amine (piperidine) connected to an aromatic moiety (imidazole) capable of hydrogen bonding.[]

-

Reference Standard (Immepip): 4-(1H-imidazol-4 -ylmethyl)piperidine.[] The side chain is at the C4 position.[] This mimics the natural neurotransmitter histamine, allowing the imidazole to adopt the

-H tautomer necessary for activating the receptor via interaction with transmembrane aspartate residues (e.g., Asp114 in H3R).[] -

Target Molecule: 4-(1H-imidazol-2 -ylmethyl)piperidine.[][2] The side chain is at the C2 position (between the two nitrogens).[]

-

Effect: Substitution at C2 significantly alters the pKa of the imidazole ring and its tautomeric equilibrium.[] It introduces steric bulk directly adjacent to both nitrogen atoms, potentially hindering the "toggle switch" mechanism required for full receptor activation.[]

-

Prediction: Unlike the full agonist 4-isomer, the 2-isomer is predicted to exhibit partial agonism or neutral antagonism due to this steric/electronic perturbation.[]

-

Therapeutic Implications[1]

-

H3R Antagonism/Inverse Agonism: If the molecule binds but fails to trigger the conformational change, it acts as an antagonist.[] H3R antagonists are therapeutic targets for Narcolepsy (e.g., Pitolisant), Alzheimer's Disease (cognitive enhancement), and ADHD .[]

-

H4R Modulation: H4R ligands are targets for Pruritus , Asthma , and Inflammatory Bowel Disease .[]

Primary Target: Histamine H3 Receptor (H3R)[1]

Mechanism of Action

The H3R is a

-

Autoreceptor: Inhibits the synthesis and release of histamine.[]

-

Heteroreceptor: Inhibits the release of other neurotransmitters (Acetylcholine, Dopamine, Norepinephrine).[]

Signaling Cascade:

Binding of the ligand triggers

Visualization: H3R Signaling Pathway

The following diagram illustrates the downstream effects of H3R modulation.

Figure 1: Signal transduction pathway of the Histamine H3 Receptor. The ligand modulates the Gi/o pathway, leading to reduced cAMP and inhibition of neurotransmitter release.[]

Secondary Target: Histamine H4 Receptor (H4R)[1]

The H4R shares ~40% homology with H3R but is expressed primarily in hematopoietic cells (eosinophils, mast cells, T-cells).[]

-

Therapeutic Relevance: H4R antagonists have shown promise in treating atopic dermatitis and asthma .[]

-

Selectivity Challenge: Due to the structural similarity between H3 and H4 binding pockets, imidazole-piperidine scaffolds often exhibit cross-reactivity.[] The 2-isomer may provide a unique selectivity profile compared to the 4-isomer (Immepip), which is a dual H3/H4 agonist.[]

Experimental Validation Protocols

To validate "this compound" as a therapeutic target ligand, the following self-validating experimental workflows are required.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

-

Membrane Preparation: Transfect CHO-K1 cells with human H3R or H4R cDNA.[] Harvest and homogenize membranes.[]

-

Radioligand: Use

-N- -

Incubation:

-

Mix membrane suspension (20 µg protein) with

-NAMH (1 nM).[] -

Add increasing concentrations of the test compound (

to -

Non-specific binding control: Determine using 10 µM Thioperamide (H3) or JNJ-7777120 (H4).[]

-

-

Filtration: Incubate for 60 min at 25°C. Harvest on GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Assay (Efficacy)

Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.[]

-

Principle: Agonist binding catalyzes the exchange of GDP for

on the G-protein -

Assay Buffer: 50 mM Tris-HCl, 5 mM

, 100 mM NaCl, 10 µM GDP (crucial to reduce basal binding).[] -

Procedure:

-

Incubate membranes with test compound and 0.1 nM

.[] -

Agonist Mode: Measure increase in CPM vs. basal.[]

-

Antagonist Mode: Co-incubate with

of Histamine (100 nM) and measure inhibition of the histamine signal.[]

-

-

Data Interpretation:

-

Full Agonist:

of Histamine response.[] -

Partial Agonist:

response.[] -

Antagonist: Inhibits Histamine response; no intrinsic activity.[]

-

Inverse Agonist: Reduces basal binding below control levels (relevant for constitutively active H3R).[]

-

Visualization: Experimental Workflow

Figure 2: Step-by-step validation workflow for characterizing the pharmacological profile of the target compound.

Quantitative Data Summary (Reference Values)

The following table contrasts the expected profile of the 2-isomer (Target) against the known 4-isomer (Immepip) based on SAR principles [1, 2].

| Parameter | Immepip (4-isomer) | Target (2-isomer) | Rationale |

| H3R Affinity ( | ~9.0 (High) | Predicted: 6.0 - 7.5 | Steric hindrance at C2 interferes with Asp114 binding.[] |

| H3R Function | Full Agonist | Pred: Partial Agonist / Antagonist | Altered tautomerism prevents full receptor activation.[] |

| H4R Affinity ( | ~8.5 (High) | Predicted: < 7.0 | H4R is sensitive to imidazole substitution patterns.[] |

| Selectivity | Non-selective (H3/H4) | Potential H3 Selective | 2-substitution is often less tolerated by H4R.[] |

References

-

Vollinga, R. C., et al. (1994).[] "New analogs of the histamine H3 receptor agonist immepip: structural requirements for H3 receptor activation." Journal of Medicinal Chemistry.

-

Lim, H. D., et al. (2005).[] "Histamine H3 and H4 receptors: From basic research to clinical applications."[] British Journal of Pharmacology.[]

-

Leurs, R., et al. (2005).[] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.[]

-

Jablonowski, J. A., et al. (2003).[] "The first potent and selective non-imidazole human histamine H4 receptor antagonists."[] Journal of Medicinal Chemistry.

-

NCBI PubChem. (n.d.).[] "Compound Summary: this compound." National Library of Medicine.[]

Sources

The Regioisomeric Frontier: Discovery and Optimization of 4-(1H-Imidazol-2-ylmethyl)piperidine Derivatives

Executive Summary

The imidazole-piperidine scaffold represents a cornerstone in the pharmacology of histamine receptors, particularly the H3 and H4 subtypes. While the 4-substituted isomer, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), is widely recognized as a potent H3 receptor agonist, its regioisomer, 4-(1H-Imidazol-2-ylmethyl)piperidine , offers a distinct and critical profile for Structure-Activity Relationship (SAR) studies.

This guide details the technical discovery, synthetic architecture, and pharmacological characterization of the "2-ylmethyl" derivatives. Unlike the 4-isomer, which mimics the endogenous histamine tautomeric profile required for receptor activation, the 2-isomer serves as a vital probe for steric tolerance, receptor subtype selectivity, and metabolic stability optimization (specifically regarding CYP450 heme coordination).

Molecular Architecture & Pharmacophore Analysis

To understand the utility of this compound (CAS: 90747-64-1), one must contrast it with the endogenous ligand, histamine, and the H3 agonist Immepip.

The Tautomeric Switch Hypothesis

The histamine H3 receptor activation mechanism relies heavily on the specific tautomeric state of the imidazole ring.

-

4-Isomer (Immepip/Histamine): Capable of a 1,3-proton transfer that facilitates simultaneous hydrogen bonding with Asp114 and Glu206 (in human H3R). This "tautomeric toggle" is essential for agonism.

-

2-Isomer (Target Scaffold): The C2-linkage structurally constrains the imidazole. While it retains basicity, the spatial orientation of the N-H and lone pair is shifted by approximately 15-20 degrees relative to the piperidine tether. This often results in antagonist activity or reduced affinity , making it an excellent scaffold for designing non-activating ligands.

Structural Comparison

| Feature | 4-Isomer (Immepip) | 2-Isomer (Target) | Pharmacological Impact |

| Linkage | C4/C5 of Imidazole | C2 of Imidazole | Alters vector of basic nitrogen interaction. |

| pKa (Imid) | ~6.9 - 7.1 | ~7.0 - 7.3 | Similar basicity; different electronics. |

| CYP Inhibition | High Risk | Moderate/Low | C4-N unsubstituted imidazoles bind heme iron; C2-substitution sterically hinders this. |

| H3R Function | Full Agonist | Antagonist/Partial | Used to tune intrinsic efficacy. |

Synthetic Architecture

The synthesis of the 2-isomer is chemically distinct from the 4-isomer. While 4-substituted imidazoles are often accessed via radical alkylation (Minisci reaction) or Friedel-Crafts chemistry, the 2-position is the most acidic site (pKa ~18.6), allowing for precise lithiation strategies.

Primary Route: C2-Directed Lithiation

This route is preferred for its high regioselectivity and scalability.

Workflow Logic:

-

Protection: The imidazole N1 must be protected to prevent deprotonation and direct the lithiation to C2. The SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl groups are ideal.

-

Lithiation: Treatment with n-BuLi at cryogenic temperatures generates the C2-lithio species.

-

Electrophilic Trap: Reaction with N-Boc-4-piperidone yields the tertiary alcohol.

-

Reduction: Deoxygenation/Hydrogenation yields the final methylene bridge.

Visualization of Synthetic Pathways

Figure 1: Directed lithiation strategy for the regioselective synthesis of the 2-isomer.

Detailed Experimental Protocols

To ensure reproducibility, the following protocol utilizes the SEM-protection/Lithiation method, which offers the highest yield and cleanest impurity profile.

Protocol A: Synthesis of this compound

Phase 1: Protection

-

Dissolve Imidazole (1.0 eq) in dry DMF at 0°C.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

-

Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 3 hours.

-

Validation: TLC (EtOAc/Hexane) should show complete consumption of imidazole.

-

Workup: Quench with water, extract with EtOAc.

Phase 2: C2-Functionalization

-

Dissolve SEM-imidazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

-

Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 min.

-

Critical Note: Maintain temperature below -70°C to prevent ring fragmentation or migration.

-

-

Stir for 45 min at -78°C.

-

Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.

-

Stir 1 h at -78°C, then allow to warm to RT overnight.

Phase 3: Reduction & Deprotection (The "Barton-McCombie" Alternative) Note: Direct hydrogenation of the alcohol is difficult. A dehydration-hydrogenation sequence is preferred.

-

Treat the intermediate alcohol with TFA/DCM (1:1) to simultaneously remove the Boc group and dehydrate the alcohol to the alkene (tetrahydropyridine).

-

Hydrogenation: Dissolve the crude alkene in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 12 hours.

-

SEM Removal: If SEM group remains, treat with TBAF in THF or 6M HCl reflux.

Phase 4: Purification

-

Isolate as the dihydrochloride salt.

-

Recrystallize from EtOH/Et2O.

-

Expected Yield: 40-55% overall.

Medicinal Chemistry: SAR & Biological Profiling

The 2-isomer derivatives are primarily evaluated for their selectivity against H3 and H4 receptors.

Binding Affinity Profile (Human Receptors)

| Compound | Structure | hH3R Ki (nM) | hH4R Ki (nM) | Functional Activity |

| Immepip | 4-ylmethyl | 0.8 | 12 | Full Agonist |

| 2-Isomer | 2-ylmethyl | 45 | >1000 | Antagonist / Weak Partial Agonist |

| VUF-Analog A | 2-ylmethyl-N-propyl | 120 | >5000 | Antagonist |

Data synthesized from comparative SAR studies (Leurs et al., Stark et al.).

CYP450 Interaction Mechanism

One of the primary drivers for exploring the 2-isomer is the mitigation of CYP inhibition.

-

Mechanism: Imidazole rings can coordinate to the heme iron of CYP enzymes (specifically CYP2D6 and CYP3A4) via the N3 nitrogen.

-

4-Isomer: The N3 is sterically accessible, leading to high CYP inhibition.

-

2-Isomer: The piperidine methylene group at C2 provides steric bulk that clashes with the porphyrin ring of the CYP active site, significantly reducing inhibition potential.

Receptor Interaction Pathway

Figure 2: Mechanistic divergence in binding modes between the 4-isomer and 2-isomer.

References

-

Vollinga, R. C., et al. (1994).[1] "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[1][2][3] Journal of Medicinal Chemistry, 37(3), 332-333.[1] Link

-

Kitbunnadaj, R., et al. (2005).[4] "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[2][4] Journal of Medicinal Chemistry, 48(6), 2100-2107.[4] Link

-

Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor antagonists/inverse agonists."[3] Expert Opinion on Therapeutic Patents, 20(9), 1147-1169.

-

Chemical Abstracts Service (CAS). Registry Number: 90747-64-1 (this compound dihydrochloride).[5]

-

BenchChem Technical Review. (2025). "Synthetic Strategies for 2-Substituted Imidazoles." Link

Sources

- 1. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methimepip - Wikipedia [en.wikipedia.org]

- 5. This compound Dihydrochloride_90747-64-1_I386118_ãè±èæ ååç½ã [gjbzwz.com]

4-(1H-Imidazol-2-ylmethyl)piperidine: Regiochemistry & Scaffold Utility in Medicinal Chemistry

This guide explores the medicinal chemistry, pharmacological profile, and synthetic utility of 4-(1H-Imidazol-2-ylmethyl)piperidine . While its regioisomer, Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), is a renowned Histamine H3/H4 receptor agonist, the 2-substituted isomer serves as a critical negative control , a selectivity probe , and a versatile scaffold for designing non-histaminergic ligands.

Executive Summary

This compound is a bicyclic heterocycle featuring a piperidine ring linked via a methylene bridge to the C2 position of an imidazole moiety.[1][2] In the context of histamine receptor drug discovery, it represents a pivotal regioisomer of the potent H3/H4 agonist Immepip .

Its primary utility in medicinal chemistry lies in Structure-Activity Relationship (SAR) studies, where it demonstrates the stringent steric and electronic requirements of the Histamine H3 receptor (H3R) binding pocket. Unlike the 4-substituted imidazole (which mimics the endogenous ligand histamine), the 2-substituted variant typically exhibits drastically reduced affinity, validating the necessity of specific tautomeric recognition by receptor residues Asp114 and Glu206. Beyond histamine receptors, this scaffold is a privileged building block for fragment-based drug discovery (FBDD), targeting metalloenzymes and epigenetic modulators.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Common Role | Immepip Regioisomer; H3/H4 SAR Probe; Scaffold |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| Key Feature | Imidazole C2-substitution (vs. C4 in Histamine/Immepip) |

| pKa (Piperidine) | ~9.8 (Estimated) |

| pKa (Imidazole) | ~7.0 (Estimated; C2-substituents affect basicity) |

| Tautomerism | 1H-imidazole (N-H can shift between N1 and N3) |

Pharmacology: The "Imidazole Switch" Mechanism

The drastic difference in biological activity between the 2-isomer and the 4-isomer (Immepip) provides a textbook example of pharmacophore precision .

2.1 Histamine H3 Receptor (H3R) Interaction

The H3R binding pocket is highly sensitive to the orientation of the imidazole ring.

-

The 4-Isomer (Immepip): The imidazole at the 4-position can adopt the N-tau (tele) tautomer, which is essential for forming a specific hydrogen bond network with Glu206 (transmembrane helix 5) and Asp114 (transmembrane helix 3). This mimics the binding mode of histamine.

-

The 2-Isomer (Target): Shifting the attachment point to C2 forces the imidazole ring to rotate or shift to avoid steric clash with the receptor walls. Furthermore, the C2-substitution alters the electronic environment of the imidazole nitrogens, often disrupting the critical proton transfer required for receptor activation (agonism). Consequently, the 2-isomer typically displays micromolar to millimolar affinity (inactive) or acts as a weak antagonist, serving as a vital negative control to prove specific binding.

2.2 Off-Target & Novel Applications

While inactive at H3R, the 2-(piperidin-4-ylmethyl)imidazole scaffold is valuable in other domains:

-

Metalloenzyme Inhibition: The C2-substituted imidazole nitrogen is less sterically hindered for metal coordination (e.g., Zinc in HDACs or Matrix Metalloproteinases) compared to the C4-substituted form.

-

Epigenetics (LSD1/KDM1A): Piperidine-imidazole linkers are common in lysine specific demethylase inhibitors, where the imidazole coordinates with the FAD cofactor or active site residues.

Synthetic Chemistry: Protocols & Methodologies

Synthesizing the 2-isomer requires distinct strategies from the 4-isomer (which is often made via Friedel-Crafts or condensation of ketones). The most robust route for the 2-isomer involves the construction of the imidazole ring from a carboxylic acid precursor.

Route A: The Amidine-Condensation Strategy (Recommended)

This route is scalable and avoids the regioselectivity issues of alkylating an existing imidazole ring.

Step-by-Step Protocol:

-

Precursor Preparation:

-

Start with 1-Boc-piperidine-4-acetic acid .

-

Rationale: The Boc group protects the secondary amine, preventing side reactions. The acetic acid moiety provides the methylene linker and the carbon for the C2 position.

-

-

Amidine Formation:

-

Reagents: 1,1'-Carbonyldiimidazole (CDI), Ammonia (gas or solution).

-

Procedure: Activate the acid with CDI in DMF, then treat with ammonia to form the primary amide .

-

Dehydration: Convert the amide to the nitrile (1-Boc-4-cyanomethylpiperidine) using Trifluoroacetic anhydride (TFAA) and Pyridine.

-

-

Imidazoline Ring Closure:

-

Reagents: Ethylenediamine, p-Toluenesulfonic acid (cat.).

-

Procedure: Reflux the nitrile with ethylenediamine. This forms the imidazoline ring (dihydroimidazole) at the C2 position.

-

-

Oxidation to Imidazole:

-

Reagents: MnO2 (Manganese Dioxide) or Swern Oxidation conditions.

-

Procedure: Treat the imidazoline with activated MnO2 in Dichloromethane (DCM) or Chloroform at reflux.

-

Result: Dehydrogenation yields the aromatic imidazole ring.

-

-

Deprotection:

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 v/v).

-

Procedure: Stir at room temperature for 1 hour. Evaporate volatiles. Neutralize with basic resin or NaOH to obtain the free base.

-

Experimental Diagram (Graphviz)

Caption: Synthetic pathway via nitrile-ethylenediamine condensation to access the C2-substituted imidazole scaffold.

Comparative SAR Visualization

The following diagram illustrates the logical flow of why the 2-isomer is used as a probe versus the 4-isomer (Immepip).

Caption: Mechanistic divergence between Immepip (4-isomer) and the 2-isomer in H3 receptor signaling.

Experimental Validation Protocols

To confirm the identity and activity of the synthesized molecule, the following assays are standard.

5.1 Structural Validation (NMR)

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole C2-H (absent in this molecule). Instead, you will see two doublets or a singlet for the C4/C5 protons of the imidazole ring (~6.9-7.1 ppm) and a singlet for the methylene bridge (~2.6 ppm).

-

Regioisomer Check: In the 4-isomer (Immepip), the imidazole C2 proton is a distinct singlet at ~7.5 ppm. In the 2-isomer, this proton is replaced by the methylene bridge.

5.2 Radioligand Binding Assay (H3R)

-

Objective: Determine Ki values to quantify the loss of affinity compared to Immepip.

-

Membrane Source: CHO cells stably expressing human H3R.

-

Radioligand: [3H]-N-alpha-methylhistamine (~1-2 nM).

-

Protocol:

-

Incubate membranes with radioligand and varying concentrations of This compound (10^-9 to 10^-4 M).

-

Incubate for 60 min at 25°C.

-

Filter through GF/B filters and count radioactivity.

-

Expected Result: Ki > 1000 nM (compared to Immepip Ki ~ 0.5 nM).

-

References

-

Yates, S. L., et al. (1999). "Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands." Journal of Pharmacology and Experimental Therapeutics, 289(2), 1151-1159. Link

-

Meier, G., et al. (2001). "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences, 13(3), 249-259. Link

-

Vollinga, R. C., et al. (1994). "New hydrophilic agonists for the histamine H3 receptor." Journal of Medicinal Chemistry, 37(3), 332-333. Link

-

Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(1H-Imidazol-2-ylmethyl)piperidine

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(1H-imidazol-2-ylmethyl)piperidine , a critical pharmacophore in the development of Histamine H3 and H4 receptor antagonists (e.g., VUF-series ligands). Unlike the more common 4-substituted imidazole isomers (e.g., immepip), the 2-substituted isomer requires specific regiochemical control during ring construction. This guide presents a "Gold Standard" synthetic route utilizing a modified Radziszewski cyclization, ensuring exclusive regioselectivity, high yield, and minimal impurity profiles.

Introduction & Retrosynthetic Analysis

The this compound scaffold presents a unique challenge: installing the imidazole ring at the C2 position while maintaining the integrity of the piperidine nitrogen. Standard alkylation of imidazole often leads to mixtures of N1 and N3 isomers or C4/C5 alkylation. Therefore, the most reliable strategy involves de novo construction of the imidazole ring onto a pre-functionalized piperidine precursor.

Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

-

Protection: Masking the piperidine nitrogen (Boc-group) to prevent side reactions.[1]

-

Ring Construction: Condensation of an aldehyde precursor with glyoxal and ammonia to form the C2-substituted imidazole.

-

Deprotection: Removal of the Boc group to yield the free amine or hydrochloride salt.

Pathway Visualization

Figure 1: Retrosynthetic strategy focusing on the Radziszewski cyclization pathway.

Experimental Protocol

Phase 1: Preparation of N-Boc-4-piperidineacetaldehyde

Note: While this aldehyde is commercially available (CAS 142374-19-4), it is unstable and best prepared fresh from the alcohol.

Reagents:

-

N-Boc-4-piperidineethanol (CAS 119836-04-5)

-

Oxalyl chloride[2]

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

Protocol (Swern Oxidation):

-

Activation: In a flame-dried 3-neck flask under

, cool oxalyl chloride (1.2 eq) in DCM (5 vol) to -78°C. -

DMSO Addition: Add DMSO (2.4 eq) dropwise, maintaining temperature < -60°C. Stir for 15 min.

-

Substrate Addition: Add N-Boc-4-piperidineethanol (1.0 eq) dissolved in DCM dropwise. Stir for 45 min at -78°C.

-

Quench: Add TEA (5.0 eq) dropwise. The mixture will turn white/cloudy.

-

Warming: Allow the reaction to warm to 0°C over 30 min.

-

Workup: Quench with sat.

, extract with DCM, wash with brine, and dry over -

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficient for the next step.

Phase 2: Imidazole Ring Formation (Radziszewski Cyclization)

This is the critical step determining regiochemistry.

Reagents:

-

N-Boc-4-piperidineacetaldehyde (from Phase 1)

-

Glyoxal (40% w/w aqueous solution)

-

Ammonium Hydroxide (28-30%

aqueous) -

Methanol (MeOH)

Protocol:

-

Dissolution: Dissolve the aldehyde (1.0 eq) in MeOH (10 vol) and cool to 0°C.

-

Glyoxal Addition: Add Glyoxal solution (1.1 eq) in one portion. The solution may turn slightly yellow.

-

Ammonia Addition: Add

(4.0 - 5.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Monitoring: TLC (10% MeOH/DCM) should show the disappearance of the aldehyde and the appearance of a polar spot (Imidazole).

-

-

Workup: Concentrate the methanol under reduced pressure.

-

Extraction: Resuspend the residue in EtOAc. Wash with water and brine.

-

Note: The imidazole product is moderately polar. If yield is low, back-extract the aqueous layer with n-Butanol or DCM/iPrOH (3:1).

-

-

Purification: Recrystallize from acetonitrile or purify via column chromatography (DCM/MeOH 95:5 to 90:10).

-

Yield Expectation: 60–75%.

-

Intermediate ID: tert-butyl 4-((1H-imidazol-2-yl)methyl)piperidine-1-carboxylate.

-

Phase 3: Deprotection & Salt Formation

Reagents:

-

4M HCl in Dioxane (or TFA in DCM)

-

Diethyl ether (

)

Protocol:

-

Dissolution: Dissolve the intermediate (1.0 eq) in minimal DCM or Dioxane.

-

Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C. Stir at RT for 2-4 hours.

-

Observation: A white precipitate (the hydrochloride salt) usually forms.

-

-

Isolation: Dilute with excess

to maximize precipitation. Filter the solid under -

Drying: Dry under high vacuum at 40°C for 12 hours.

-

Final Product: this compound dihydrochloride.

Analytical Data & Characterization

The following data table summarizes the expected physicochemical properties for validation.

| Parameter | Specification | Method |

| Appearance | White to Off-white hygroscopic solid | Visual |

| MW (Free Base) | 165.24 g/mol | Calc. |

| MW (2HCl Salt) | 238.16 g/mol | Calc. |

| 400 MHz | ||

| MS (ESI+) | [M+H] | LC-MS |

| Solubility | High in Water, MeOH; Low in DCM, Hexane | Solubility Test |

Critical Troubleshooting & Optimization

Regioselectivity Control

The Radziszewski reaction with glyoxal specifically targets the C2 position. If substituted glyoxals (e.g., methylglyoxal) are used, a mixture of 4- and 5-isomers would result. By using unsubstituted glyoxal, the symmetry ensures that the only substitution is at C2 (relative to the aldehyde R-group).

Handling the Free Base vs. Salt

The free base of the target is a secondary amine and an imidazole; it is highly polar and water-soluble.

-

Recommendation: Isolate as the Dihydrochloride (2HCl) salt for stability and ease of handling.

-

Free Base Isolation: If the free base is required, use a Strong Cation Exchange (SCX) cartridge: Load in MeOH, Wash with MeOH, Elute with 2M

in MeOH.

Safety (MSDS Highlights)

-

Oxalyl Chloride: Toxic, corrosive, releases CO/CO2/HCl. Use in a fume hood.

-

Glyoxal: Sensitizer, potential mutagen. Avoid skin contact.

-

Ammonia: Corrosive gas release.

References

-

Radziszewski Reaction Mechanism & Scope

-

H3 Receptor Ligand Synthesis (VUF Series)

-

Journal of Medicinal Chemistry.[6] "Synthesis and structure-activity relationships of histamine H3 receptor antagonists." (General reference for VUF-like scaffolds).

-

-

Aldehyde Precursor Synthesis

- BenchChem Application Note.

-

General Imidazole Synthesis Review

-

Bentham Science. "Imidazole Hydrochloride Promoted Synthesis."[9]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. benthamscience.com [benthamscience.com]

Application Note: Pharmacological Profiling of 4-(1H-Imidazol-2-ylmethyl)piperidine

[1]

Abstract

4-(1H-Imidazol-2-ylmethyl)piperidine is a structural isomer of Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), a highly potent and selective Histamine H3 receptor agonist. While the 4-substituted imidazole moiety is well-characterized in histamine pharmacology, the 2-substituted isomer represents a critical distinct chemical space for exploring structure-activity relationships (SAR). This Application Note provides a rigorous experimental framework to characterize the affinity and intrinsic efficacy of this specific isomer at Gi/Go-coupled Histamine H3 and H4 receptors. The guide details membrane preparation, radioligand competition binding, and functional HTRF® cAMP modulation assays.

Chemical Handling & Stability

The imidazole-piperidine scaffold is highly polar and basic. Proper handling is prerequisite to assay reproducibility.

| Parameter | Specification | Experimental Implication |

| State | Hygroscopic solid (typically as 2HCl salt) | Store in desiccator at -20°C. Weigh quickly to avoid water uptake. |

| pKa | ~6.0 (Imidazole), ~10.8 (Piperidine) | Molecule is diprotonated at physiological pH. |

| Solubility | High in water/DMSO; Low in non-polar solvents | Dissolve stock (10 mM) in DMSO or Water . Avoid freeze-thaw cycles. |

| Glassware | Adsorptive to glass | Use silanized glass or polypropylene low-binding tubes for serial dilutions to prevent potency loss. |

Receptor Binding Assay (Affinity Determination)

To determine the affinity (

Membrane Preparation (The "Source")

Rationale: Whole-cell binding can be affected by internalization or transport. Membrane preps provide a stable, cell-free system for equilibrium binding.

Protocol:

-

Harvest: Transfect HEK293T or CHO-K1 cells with human H3 receptor cDNA. Harvest 48h post-transfection in ice-cold PBS.

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

, Protease Inhibitor Cocktail). -

Disruption: Homogenize using a Polytron (2 x 10s bursts) or nitrogen cavitation.

-

Differential Centrifugation:

-

Spin 1: 1,000 x g for 10 min (remove nuclei/debris).

-

Spin 2 (Supernatant): 30,000 x g for 45 min at 4°C.

-

-

Storage: Resuspend final pellet in binding buffer, aliquot, flash freeze in liquid

, and store at -80°C.

Competition Binding Protocol

Rationale: We measure the ability of the test compound to displace [

Assay Conditions:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

. -

Radioligand: [

H]-NAMH (Final conc: ~1-2 nM, near its -

Non-Specific Binding (NSB): Defined by 10

M Thioperamide or Clobenpropit (H3 antagonists). -

Test Compound: this compound (10-point curve, 10

M to 0.1 nM).

Workflow Visualization:

Figure 1: Radioligand Competition Binding Workflow. PEI coating of filters is critical to reduce non-specific binding of the cationic imidazole ligand.

Functional Assay: Gi-Coupled cAMP Modulation

Binding does not equal function. As an imidazole-piperidine, the molecule is likely an agonist or partial agonist. The H3 receptor couples to G

The Challenge: You cannot measure "inhibition" of zero cAMP. The Solution: You must stimulate AC with Forskolin first, then measure the reduction in cAMP caused by the test compound.

We utilize HTRF® (Homogeneous Time-Resolved Fluorescence) technology for a wash-free, high-throughput readout.

Assay Principle (TR-FRET)

-

Mechanism: Competitive immunoassay.[3][4] High intracellular cAMP (low drug activity) competes with d2-cAMP, reducing the FRET signal.[5] Low intracellular cAMP (high drug agonist activity) allows d2-cAMP to bind the antibody, increasing the FRET signal.

Step-by-Step Protocol

Reagents:

-

Cells: CHO-K1 stably expressing human H3R.

-

Stimulation Buffer: HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP breakdown).

-

Forskolin: 10

M (induces cAMP spike).

Procedure:

-

Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.

-

Compound Addition: Add 5

L of this compound (2x conc) mixed with Forskolin (2x conc).-

Control 1 (Basal): Buffer only.

-

Control 2 (Max Signal): Forskolin only (No agonist).

-

Control 3 (Ref Agonist): Immepip or Histamine + Forskolin.

-

-

Incubation: 30 minutes at Room Temperature (RT).

-

Lysis & Detection:

-

Read: Incubate 1h at RT. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

Signaling Pathway & Assay Logic:

Figure 2: Gi-coupled signaling pathway. The assay relies on the agonist inhibiting the Forskolin-induced cAMP spike.

Data Analysis & Interpretation

Binding Data ( )

Convert

- : Concentration of radioligand used (nM).

-

: Dissociation constant of the radioligand (experimentally determined, typically ~1 nM for [

Functional Data ( )

Plot the HTRF ratio (665/620 nm) against the log concentration of the test compound.

-

Agonist: Curve will show an increase in HTRF ratio (corresponding to a decrease in cAMP).

-

Inverse Agonist: If the system has high constitutive activity, the compound might decrease the HTRF ratio (increase cAMP).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Non-Specific Binding | Cationic nature of imidazole sticking to filters. | Pre-soak GF/C filters in 0.3% Polyethyleneimine (PEI) for 1h. |

| Low Signal Window (HTRF) | Low receptor expression or poor Forskolin response. | Titrate Forskolin to achieve |

| Curve Shift | "Ligand depletion" due to high receptor density. | Ensure receptor concentration is |

References

-

Vertex AI Search. (2023). Pharmacological characterization of human histamine H3 receptor isoforms. BioRxiv. Link

-

ACS Sensors. (2020). Development of a Conformational Histamine H3 Receptor Biosensor. ACS Publications. Link

-

NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors. NCBI. Link

-

Journal of Medicinal Chemistry. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist. PubMed. Link

-

Revvity (Cisbio). (n.d.). HTRF cAMP Gi Assay Principle and Protocol. Revvity. Link

A Comprehensive Guide to the Analytical Characterization of 4-(1H-Imidazol-2-ylmethyl)piperidine

An Application Note and Protocol for Researchers

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(1H-Imidazol-2-ylmethyl)piperidine, a heterocyclic compound of interest in pharmaceutical research and drug development. The structural complexity, combining both an imidazole and a piperidine moiety, necessitates a multi-technique approach to unequivocally confirm its identity, purity, and structural integrity. This document outlines detailed protocols for structural elucidation by Nuclear Magnetic Resonance (NMR), molecular weight confirmation by Mass Spectrometry (MS), purity assessment using High-Performance Liquid Chromatography (HPLC), and functional group verification via Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust and scientifically sound analytical workflow.

Introduction: The Need for Rigorous Characterization

This compound belongs to a class of heterocyclic compounds that are prevalent scaffolds in medicinal chemistry.[1][2] The imidazole ring is a key feature in many biological systems, including the essential amino acid histidine, while the piperidine motif is found in numerous pharmaceutical agents.[1][3] The combination of these two rings suggests potential applications in various therapeutic areas.[4][5]

Given its potential role as a pharmaceutical intermediate or an active pharmaceutical ingredient (API), its unambiguous characterization is critical. A comprehensive analytical strategy ensures not only the correct molecular structure but also quantifies its purity, identifying any process-related impurities or degradants. This application note serves as a practical guide for scientists to establish a self-validating system for quality control and research purposes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| Appearance | Typically a solid at room temperature |

| Core Structures | Imidazole, Piperidine |

Integrated Analytical Workflow

A multi-faceted analytical approach is essential for the complete characterization of a novel compound. Each technique provides a unique piece of the puzzle, and together, they form a comprehensive picture of the molecule's identity and quality. The following workflow illustrates the logical progression of analysis.

Caption: General analytical workflow for characterization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Rationale for Method Selection

-

¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The integration of proton signals allows for the determination of the relative ratio of protons in the molecule.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. This is crucial for confirming the carbon skeleton of the molecule. For imidazole and piperidine derivatives, specific chemical shifts are expected.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Expert Insight: DMSO-d₆ is often preferred for compounds with N-H protons, as it allows for their observation. The broad signal from the imidazole and piperidine N-H protons can be confirmed by a D₂O exchange experiment.

-

-

Instrumental Parameters (Example on a 400 MHz Spectrometer): [7]

-

Spectrometer: 400 MHz NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 (adjust for signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (due to lower natural abundance).

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

-

Integrate ¹H NMR signals and assign peaks based on their chemical shift (δ), multiplicity (e.g., s, d, t, m), and coupling constants (J).

-

Expected NMR Data

| Assignment (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | ~12.0 (broad) | s | Exchangeable with D₂O. |

| Imidazole C-H (2 protons) | ~6.8 - 7.5 | s or d | Position depends on tautomeric form. |

| Methylene bridge (-CH₂-) | ~3.6 | s or d | Connects imidazole and piperidine. |

| Piperidine N-H | ~1.5 - 3.0 (broad) | s | Exchangeable with D₂O. |

| Piperidine C-H (axial/equatorial) | ~1.4 - 3.1 | m | Complex multiplets due to ring conformation. |

| Assignment (¹³C NMR) | Expected Chemical Shift (δ, ppm) | Notes |

| Imidazole C2 | ~145 | Carbon between the two nitrogens. |

| Imidazole C4/C5 | ~115 - 125 | Aromatic carbons. |

| Methylene bridge (-CH₂-) | ~55 | Aliphatic linker carbon. |

| Piperidine Carbons | ~24 - 55 | Aliphatic carbons of the piperidine ring.[6] |

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confirmation.

Rationale for Method Selection

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like this compound, as it readily forms protonated molecular ions [M+H]⁺ with minimal fragmentation. Coupling liquid chromatography to MS (LC-MS) allows for the analysis of the compound's purity and the identification of impurities simultaneously.

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

-

Instrumental Parameters:

-

Ionization Mode: ESI, Positive.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow and temperature optimized for signal intensity.

-

-

Data Interpretation:

-

The primary goal is to identify the protonated molecular ion [M+H]⁺.

-

Expected m/z: For C₉H₁₅N₃, the theoretical monoisotopic mass is 165.1266. The expected [M+H]⁺ ion would be at m/z 166.1344 .

-

HRMS data should confirm this mass to within 5 ppm.[8]

-

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds. It separates the main component from any impurities, and the relative peak area provides a measure of purity.

Rationale for Method Selection

A Reversed-Phase HPLC (RP-HPLC) method using a C18 column is a robust starting point for polar to moderately polar compounds. While the piperidine part lacks a UV chromophore, the imidazole ring exhibits UV absorbance, typically around 210-230 nm, allowing for direct UV detection.[9][10] For higher sensitivity or if impurities lack a chromophore, alternative detectors like a Charged Aerosol Detector (CAD) can be employed.[11]

Experimental Protocol: RP-HPLC-UV

-

Reagents and Materials:

-

Acetonitrile (HPLC Grade).

-

Ultrapure Water.

-

Buffer: 0.025 M Potassium Dihydrogen Phosphate, with pH adjusted to ~3.2 with phosphoric acid, or 0.1% Formic Acid for MS compatibility.[10]

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for good separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 30:70 v/v) | The ratio should be optimized for ideal retention and peak shape.[10][12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10] |

| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |

| Column Temperature | 25 °C (Ambient) | For reproducibility. |

| UV Detection | 220 nm | Wavelength where the imidazole moiety is expected to absorb. |

-

Procedure:

-

Prepare the mobile phase, filter, and degas it.

-

Prepare a sample solution at a concentration of ~0.5-1.0 mg/mL in the mobile phase.

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Ancillary Characterization Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.

-

Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. A background spectrum is recorded first, followed by the sample spectrum.

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H Stretch | Imidazole & Piperidine N-H |

| 3100 - 3000 | C-H Stretch | Imidazole C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Piperidine, CH₂) |

| ~1620 | C=N Stretch | Imidazole Ring |

| ~1580 | C=C Stretch | Imidazole Ring |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, serving as a final check on the empirical formula.

-

Protocol: A small, precisely weighed amount of the sample is combusted in a specialized instrument. The resulting gases (CO₂, H₂O, N₂) are quantified.

-

Expected Data (for C₉H₁₅N₃):

| Element | Theoretical % |

| C | 65.41% |

| H | 9.15% |

| N | 25.43% |

The experimental values should agree with the theoretical values to within ±0.4%.[4][8]

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. The protocols detailed in this guide provide a robust framework for its analysis. NMR and MS are indispensable for primary structural confirmation, while HPLC is the cornerstone for purity determination. FT-IR and elemental analysis serve as vital complementary techniques. By employing this multi-technique workflow, researchers can ensure the identity, purity, and quality of this compound, which is fundamental for its application in research and development.

References

-

Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). International Journal of Engineering Research & Technology. Retrieved February 19, 2026, from [Link]

-

Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 19, 2026, from [Link]

-

Uslu, H., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved February 19, 2026, from [Link]

-

Khan, K., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Retrieved February 19, 2026, from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. Retrieved February 19, 2026, from [Link]

-

Supplementary Information. (2009). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Supplementary Material. (n.d.). Dove Medical Press. Retrieved February 19, 2026, from [Link]

-

Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

-

Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. Retrieved February 19, 2026, from [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Retrieved February 19, 2026, from [Link]

-

Ye, Y., et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved February 19, 2026, from [Link]

-

El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Retrieved February 19, 2026, from [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

"4-(1h-Imidazol-2-ylmethyl)piperidine" in vitro assay development.

Application Note & Protocol: In Vitro Characterization of 4-(1H-Imidazol-2-ylmethyl)piperidine

Part 1: Introduction & Strategic Overview

1.1 Compound Profile & Therapeutic Relevance

-

Compound: this compound (Dihydrochloride salt)[1]

-

CAS: 90747-64-1[1]

-

Structural Context: This compound is the 2-position isomer of the well-known Histamine H3 receptor agonist Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).

-

Therapeutic Potential: The imidazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, primarily targeting Histamine H3 and H4 receptors (GPCRs). H3 antagonists/inverse agonists are investigated for CNS disorders (narcolepsy, Alzheimer's, ADHD), while H4 ligands are targets for inflammation and pruritus.

-

Objective: To develop a robust in vitro screening cascade to determine if the positional shift from the 4- (Immepip) to the 2-position affects binding affinity (

), intrinsic efficacy (

1.2 Mechanism of Action (MoA)

The primary hypothesis is that this compound modulates the Histamine H3 Receptor , a

-

Signaling Pathway: Activation of H3R leads to the dissociation of the

subunit, inhibiting Adenylyl Cyclase (AC), resulting in decreased intracellular cAMP levels. -

Presynaptic Autoregulation: In vivo, H3R acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters (ACh, Dopamine, NE).

Part 2: Assay Development Strategy

To fully characterize this ligand, we require a tiered approach:

-

Tier 1: Binding Affinity (Radioligand Binding) - Does it bind? (Determine

). -

Tier 2: Functional Efficacy (cAMP HTRF/LANCE) - Is it an agonist or antagonist? (Determine

/ -

Tier 3: Intrinsic Activity (GTP

S) - Does it directly activate the G-protein?

Visualizing the Signaling Pathway

Figure 1: Signal transduction pathway for Histamine H3 Receptor (Gi-coupled). The assay detects the modulation of cAMP levels or G-protein activation.

Part 3: Detailed Experimental Protocols

Protocol A: Membrane Preparation (HEK-293/hH3R)

Rationale: High-quality membranes are critical for reproducible radioligand binding.

-

Cell Culture: Grow HEK-293 cells stably expressing human Histamine H3 receptor (hH3R) to 80-90% confluence.

-

Harvesting: Wash with PBS (calcium/magnesium-free). Scrape cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, Protease Inhibitor Cocktail).

-

Homogenization: Homogenize using a Polytron (2 bursts of 10s).

-

Centrifugation:

-

Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

-

Spin 2 (Supernatant): 40,000 x g for 30 min at 4°C.